molecular formula C24H30ClN3O2 B14991235 N-(2-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)-2,2-dimethylpropanamide

N-(2-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)-2,2-dimethylpropanamide

Cat. No.: B14991235
M. Wt: 428.0 g/mol
InChI Key: ACDHODYVZJSQEN-UHFFFAOYSA-N
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Description

N-(2-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that features a benzodiazole core linked to a chlorophenoxybutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Attachment of the Chlorophenoxybutyl Chain: This step involves the nucleophilic substitution reaction where the chlorophenoxybutyl group is attached to the benzodiazole core.

    Introduction of the Dimethylpropanamide Group: This step involves the amidation reaction where the dimethylpropanamide group is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(2-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{1-[4-(4-CYANO-2-FLUOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE
  • N-(2-{1-[4-(4-METHOXYPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE

Uniqueness

N-(2-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H30ClN3O2

Molecular Weight

428.0 g/mol

IUPAC Name

N-[2-[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]ethyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C24H30ClN3O2/c1-24(2,3)23(29)26-15-14-22-27-20-8-4-5-9-21(20)28(22)16-6-7-17-30-19-12-10-18(25)11-13-19/h4-5,8-13H,6-7,14-17H2,1-3H3,(H,26,29)

InChI Key

ACDHODYVZJSQEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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